molecular formula C9H17F3O2S B14459602 1-(Trifluoromethanesulfonyl)octane CAS No. 73587-47-0

1-(Trifluoromethanesulfonyl)octane

Cat. No.: B14459602
CAS No.: 73587-47-0
M. Wt: 246.29 g/mol
InChI Key: HRPZRSQXPGFZCO-UHFFFAOYSA-N
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Description

1-(Trifluoromethanesulfonyl)octane is an organic compound of interest in chemical research and development. Its structure, featuring a long-chain alkyl group and a strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group, suggests its primary utility as a versatile building block and intermediate in synthetic organic chemistry . Compounds containing the trifluoromethanesulfonyl moiety are widely recognized for their role as precursors in the formation of more complex molecules, including the synthesis of specialized ionic liquids . The trifluoromethanesulfonyl group is a key component in bis(trifluoromethylsulfonyl)imide ([Tf2N]−), a common anion used to form low-melting, thermally stable ionic liquids with applications as advanced solvents and in material science . The strong electron-withdrawing nature of the triflyl group can impart significant changes to a molecule's properties, such as enhancing its lipophilicity and stability , which are valuable traits in the design of new chemical entities, including catalysts and ligands . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

73587-47-0

Molecular Formula

C9H17F3O2S

Molecular Weight

246.29 g/mol

IUPAC Name

1-(trifluoromethylsulfonyl)octane

InChI

InChI=1S/C9H17F3O2S/c1-2-3-4-5-6-7-8-15(13,14)9(10,11)12/h2-8H2,1H3

InChI Key

HRPZRSQXPGFZCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethanesulfonyl)octane can be synthesized through various methods. One common approach involves the reaction of octane with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the trifluoromethanesulfonyl group being introduced to the octane chain .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethanesulfonyl)octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethanesulfonyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism by which 1-(Trifluoromethanesulfonyl)octane exerts its effects involves the interaction of the trifluoromethanesulfonyl group with various molecular targets. This group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. The specific pathways and molecular targets depend on the context of its application, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(Perfluorohexyl)octane (PFHxO)

  • Structure and Solubility: PFHxO (CAS 133331-77-8) features a perfluorohexyl chain attached to octane, rendering it highly hydrophobic.
  • Applications: PFHxO is used as a non-flammable solvent and surfactant in industrial applications . The sulfonyl group in 1-(Trifluoromethanesulfonyl)octane may expand its utility in catalysis or ionic liquids, where polar interactions are critical .
  • Safety: PFHxO is non-flammable and inert, whereas the sulfonyl group in the target compound could increase reactivity, necessitating careful handling to avoid decomposition .

Methyl Trifluoromethanesulfonate (MeOTf)

  • Reactivity : MeOTf (H314 hazard classification) is a potent alkylating agent due to its labile methyl group . The octane chain in this compound likely reduces its alkylation potency but improves stability, making it less hazardous in handling.

Ionic Liquids with Bis(trifluoromethanesulfonyl)imide Anions

  • Thermal Stability : Ionic liquids like 1-octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bis(trifluoromethanesulfonyl)imide exhibit high thermal stability (decomposition >300°C) due to the robust -NTf₂ anion . This compound, lacking an ionic structure, may have lower thermal stability but could serve as a precursor for ionic liquid synthesis.
  • Electrolyte Applications: Ionic liquids with -NTf₂ are widely used in batteries and capacitors . The target compound’s non-ionic nature limits direct electrolyte use but may find niche roles as additives or co-solvents.

Sulfonamide Derivatives (e.g., 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide)

  • Polarity and Bioactivity : Sulfonamides like CAS 1251239-12-9 are often bioactive, with applications in pharmaceuticals . The octane chain in this compound likely reduces bioavailability but enhances lipophilicity for material science applications.
  • Environmental Impact : Perfluorooctane sulfonic acid (PFOS) alternatives, such as phosphinicobis(oxyethylene) derivatives, highlight regulatory concerns around persistence . The target compound’s sulfonyl group may raise similar environmental scrutiny, necessitating lifecycle assessments.

Q & A

Basic: What are the established synthetic routes for 1-(Trifluoromethanesulfonyl)octane, and how can reaction efficiency be validated?

Methodological Answer:
this compound is typically synthesized via the reaction of 1-octanol with trifluoromethanesulfonic anhydride (TFAA) in the presence of a mild base (e.g., pyridine) to neutralize generated acid. A standard protocol involves:

  • Step 1: Dissolve 1-octanol in anhydrous dichloromethane under inert atmosphere .
  • Step 2: Add TFAA dropwise at 0°C, followed by stirring at room temperature for 6–12 hours.
  • Step 3: Quench the reaction with saturated NaHCO₃, extract with DCM, and purify via vacuum distillation.
    Validation: Monitor reaction progress using thin-layer chromatography (TLC) or ¹⁹F NMR to track triflate formation . Purity can be confirmed via GC-MS or elemental analysis .

Basic: What are the recommended handling and storage protocols for this compound to prevent degradation?

Methodological Answer:

  • Handling: Use nitrile gloves and chemical safety goggles in a fume hood due to its moisture sensitivity and potential corrosivity .
  • Storage: Store in amber glass vials under inert gas (e.g., argon) at –20°C to minimize hydrolysis. Ensure containers are sealed with PTFE-lined caps .
  • Stability Checks: Periodically analyze stored samples via ¹H NMR for hydrolysis byproducts (e.g., octanol or triflic acid) .

Advanced: How can researchers resolve contradictions in reactivity data when using this compound in polar vs. nonpolar solvents?

Methodological Answer:
Discrepancies often arise from solvent effects on transition states. For example:

  • Polar aprotic solvents (e.g., DMF): Enhance electrophilicity, accelerating SN₂ mechanisms but risking elimination in sterically hindered systems .
  • Nonpolar solvents (e.g., toluene): Favor SN₁ pathways for bulky substrates but may reduce reaction rates.
    Resolution:
  • Conduct kinetic studies (e.g., variable-temperature NMR) to map solvent-dependent activation parameters .
  • Compare yields and byproduct profiles under controlled conditions, using deuterated solvents for mechanistic insights .

Advanced: What strategies optimize this compound’s efficiency as an alkylating agent in stereoselective synthesis?

Methodological Answer:

  • Catalyst Screening: Use Lewis acids (e.g., Cu(OTf)₂) to stabilize transition states and enhance stereoselectivity .
  • Solvent Optimization: Combine low-polarity solvents (e.g., THF) with crown ethers to solubilize counterions and reduce side reactions .
  • Temperature Control: Lower temperatures (–40°C) minimize elimination; gradual warming post-alkylation improves yields .
    Validation: Analyze stereochemical outcomes via chiral HPLC or X-ray crystallography .

Basic: What are the common side reactions during alkylation with this compound, and how are they mitigated?

Methodological Answer:

  • Hydrolysis: Compete with alkylation in protic solvents. Mitigate by using molecular sieves or anhydrous conditions .
  • Elimination: Promoted by strong bases or high temperatures. Suppress by employing weak bases (e.g., Na₂CO₃) and low reaction temperatures .
  • Byproduct Detection: Use ¹⁹F NMR to identify triflate decomposition products (e.g., triflic acid at δ –78 ppm) .

Advanced: How does the steric bulk of this compound influence its reactivity compared to methyl or ethyl triflates?

Methodological Answer:

  • Steric Hindrance: The octyl chain impedes nucleophilic attack, favoring SN₁ over SN₂ mechanisms. Compare kinetics via Hammett plots or isotopic labeling .
  • Applications: Longer chains enhance lipid solubility, making it useful for modifying hydrophobic substrates (e.g., steroids). Validate via logP measurements or partition coefficient assays .

Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Confirmation: ¹H/¹³C/¹⁹F NMR for backbone and triflate group analysis .
  • Purity Assessment: GC-MS or HPLC with UV detection (λ = 210 nm for sulfonyl groups) .
  • Stability Studies: Thermogravimetric analysis (TGA) to assess decomposition thresholds .

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